Tributyl[(3,5-dimethyl-4,5-dihydroisoxazol-4-yl)methyl]phosphonium chloride
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Overview
Description
Tributyl[(3,5-dimethyl-4,5-dihydroisoxazol-4-yl)methyl]phosphonium chloride, also known as TDIMPCl, is a quaternary ammonium salt that has been used in various scientific research applications. It is a colorless, water-soluble compound with a melting point of 130-140°C. TDIMPCl is known for its unique structural and chemical properties that make it an ideal reagent for a variety of applications.
Scientific Research Applications
Overview
Tributyl[(3,5-dimethyl-4,5-dihydroisoxazol-4-yl)methyl]phosphonium chloride is a chemical compound with specific properties that make it useful in various scientific research contexts. While the exact applications for this specific compound are not detailed extensively in the available literature, insights can be garnered from studies involving similar phosphonium compounds.
Phosphonium Compounds in Medical and Environmental Research
Phosphonium compounds, in general, have been studied for their potential in medical and environmental applications. For instance, some phosphonium compounds have been investigated for their neurotropic and cerebroprotective properties, suggesting potential in neurological research and therapy (Tsishba & Maksimov, 2022). Others have been examined for their roles in drug effects and metabolism in biological systems (Kozar et al., 1967; Skibba & Bryan, 1971). Additionally, studies have explored their utility in the synthesis of novel compounds with potential anticancer properties (Mansour et al., 2022).
Phosphonium Compounds in Industrial Applications
In industrial contexts, phosphonium compounds have been investigated for their role in catalysis, particularly in reactions involving carbon dioxide, suggesting applications in environmental technology and green chemistry (Chaugule et al., 2017).
properties
IUPAC Name |
tributyl-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-4-yl)methyl]phosphanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NOP.ClH/c1-6-9-12-21(13-10-7-2,14-11-8-3)15-18-16(4)19-20-17(18)5;/h17-18H,6-15H2,1-5H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQKOKILTZSALH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1C(ON=C1C)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37ClNOP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl[(3,5-dimethyl-4,5-dihydroisoxazol-4-yl)methyl]phosphonium chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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